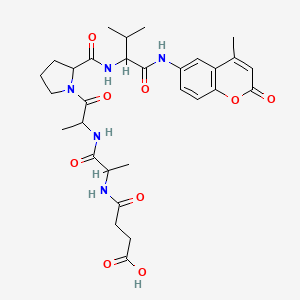

Suc-Ala-Ala-Pro-Val-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H39N5O9 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

4-[[1-[[1-[2-[[3-methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-22-20(14-19)16(3)13-25(39)44-22)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38) |

InChI Key |

UENUZLOKAUDHPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Fluorogenic Probe: Unraveling the Mechanism of Suc-Ala-Ala-Pro-Val-AMC in Neutrophil Elastase Activity

For Immediate Release

[City, State] – [Date] – In the intricate landscape of protease research and drug development, the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) has emerged as a critical tool for the sensitive and specific quantification of human neutrophil elastase (HNE) activity. This in-depth technical guide elucidates the core mechanism of action of this substrate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in enzymatic assays.

Human neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a pivotal role in the innate immune response by degrading various extracellular matrix proteins and contributing to microbial killing. However, its dysregulated activity is implicated in the pathogenesis of numerous chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the accurate measurement of HNE activity is paramount for both basic research and the development of novel therapeutic inhibitors.

The Core Mechanism: A Tale of Quenching and Fluorescence

The mechanism of action of this compound hinges on the principle of fluorescence resonance energy transfer (FRET) and enzymatic cleavage. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is covalently linked to the tetrapeptide sequence (Ala-Ala-Pro-Val) via an amide bond. The succinyl group at the N-terminus enhances the substrate's solubility and interaction with the enzyme.

The tetrapeptide sequence, Ala-Ala-Pro-Val, is a highly specific recognition motif for human neutrophil elastase. When the substrate is not cleaved, the proximity of the peptide backbone to the AMC moiety results in the quenching of AMC's intrinsic fluorescence.

Upon the introduction of active HNE, the enzyme recognizes and binds to the specific peptide sequence. The catalytic serine residue in the active site of HNE attacks and hydrolyzes the amide bond between the valine residue and the AMC molecule. This enzymatic cleavage liberates the free AMC fluorophore. Once released from the quenching effect of the peptide, free AMC exhibits strong fluorescence when excited with ultraviolet light. The rate of increase in fluorescence intensity is directly proportional to the activity of the neutrophil elastase in the sample.[1][2][3]

Quantitative Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is quantitatively described by the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). While specific kinetic data for this compound can vary slightly depending on experimental conditions such as buffer composition and pH, a reported Kₘ value for a closely related fluorogenic substrate, MeOthis compound, is 362 μM.[4] For a nitroxide-labeled derivative, MeO-Suc-(Ala)₂-Pro-Val-nitroxide, the Kₘ was found to be 15 ± 2.9 µM with a kcat/Kₘ of 930,000 s⁻¹M⁻¹.[5] The chromogenic counterpart, MeOSuc-Ala-Ala-Pro-Val-pNA, has a reported kcat/Kₘ of 185,000 M⁻¹s⁻¹ in 0.10 M phosphate buffer.[4]

Table 1: Kinetic Parameters for HNE Substrates

| Substrate | Kₘ (μM) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |

| MeOthis compound | 362 | Not specified | Fluorogenic substrate. |

| MeO-Suc-(Ala)₂-Pro-Val-nitroxide | 15 ± 2.9 | 930,000 | Nitroxide-labeled substrate for EPR spectroscopy. |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Not specified | 185,000 | Chromogenic substrate in 0.10 M phosphate buffer. |

Experimental Protocols

A standardized and detailed protocol is crucial for obtaining reproducible and comparable results when measuring HNE activity using this compound.

Human Neutrophil Elastase Activity Assay

Materials and Reagents:

-

Human Neutrophil Elastase (HNE), purified

-

This compound (Fluorogenic Substrate)

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5[6]

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Black, flat-bottom 96-well microplate[6]

-

Fluorometric microplate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively[1][4]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the HNE enzyme and the substrate to their final working concentrations in the assay buffer. It is recommended to prepare fresh dilutions before each experiment.

-

-

Assay Setup:

-

Add the HNE enzyme solution to the wells of the black 96-well plate.

-

Include appropriate controls, such as a blank (assay buffer only), a negative control (substrate only), and a positive control (a known concentration of HNE).

-

To test for inhibitors, pre-incubate the enzyme with the test compounds before adding the substrate.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-60 minutes) in kinetic mode.[6]

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.

-

The enzyme activity is proportional to this rate. For inhibitor screening, calculate the percentage of inhibition relative to the control without the inhibitor and determine the IC₅₀ value.

-

Visualizing the Mechanism and Workflow

To further clarify the mechanism of action and the experimental workflow, the following diagrams are provided.

Caption: Enzymatic cleavage of this compound by HNE.

Caption: Workflow for HNE activity assay using the fluorogenic substrate.

Conclusion

This compound stands as a robust and sensitive tool for the investigation of human neutrophil elastase activity. Its mechanism, based on specific enzymatic cleavage leading to a quantifiable fluorescent signal, allows for precise and high-throughput screening of potential HNE inhibitors. A thorough understanding of its mechanism of action, coupled with standardized experimental protocols, is essential for advancing research in inflammatory diseases and developing targeted therapeutics.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Unveiling the Specificity of Suc-Ala-Ala-Pro-Val-AMC: A Technical Guide for Protease Researchers

For Immediate Release

Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This document details the substrate's specificity towards key serine proteases, presents quantitative kinetic data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways of its primary target enzymes.

Introduction: A Versatile Tool for Probing Protease Activity

This compound is a synthetic peptide substrate widely employed in the study of proteolytic enzymes, particularly elastase-type serine proteases.[1][2][3] Its utility lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group, which is quenched when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between the C-terminal valine residue and the AMC moiety, the liberated AMC fluoresces, providing a real-time and sensitive measure of enzyme activity.[2] This substrate and its methoxylated derivative, MeOthis compound, are invaluable tools for enzyme kinetics, inhibitor screening, and diagnostics in various pathological conditions.[4]

Target Enzymes and Substrate Specificity

The primary targets of this compound are neutrophil elastase and pancreatic elastase. It is also recognized and cleaved by proteinase 3 (also known as myeloblastin).[5][6] A key feature of this substrate is its high selectivity; it is not significantly hydrolyzed by cathepsin G, another serine protease found in neutrophils. This specificity makes it an excellent tool for differentiating the activity of these closely related enzymes.

Quantitative Data: A Comparative Analysis of Enzyme Kinetics

The efficiency of enzymatic cleavage of this compound and related substrates by their target proteases is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.[7]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | - | - | 185,000[4] |

| MeOthis compound | 362[4] | - | - | |

| CNC-(O-C(O)Gly-NHC(O))succinyl-Ala-Pro-Ala-AMC | - | - | 33,500[8] | |

| Proteinase 3 (Myeloblastin) | MeO-succinyl-Lys(2-picolinoyl)Ala-Pro-Val-4-nitroanilide | 16 | - | 30,600 |

| Boc-Ala-Ala-Nva-SBzl | - | - | 1.0 x 106[1] | |

| ABZ-Tyr-Tyr-Abu-Asn-Glu-Pro-Tyr(3-NO2)-NH2 | - | - | 1.534 x 106 |

Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition. The data presented here are for comparative purposes.

Experimental Protocols

Fluorogenic Assay for Neutrophil Elastase Activity

This protocol provides a general framework for measuring human neutrophil elastase (HNE) activity using this compound.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound (or MeOthis compound)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.

-

On the day of the experiment, dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Dilute the purified HNE in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 25 µL of the diluted HNE solution to the sample wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation of Reaction:

-

Add 25 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Record data points at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to establish a linear rate of substrate cleavage (typically 10-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

-

The enzyme activity is directly proportional to this rate.

-

Signaling Pathways of Target Proteases

Human neutrophil elastase and proteinase 3 are not merely degradative enzymes; they are also potent signaling molecules involved in a variety of physiological and pathological processes.

Human Neutrophil Elastase (HNE) Signaling

HNE has been implicated in various signaling cascades, contributing to inflammation, cell proliferation, and mucus hypersecretion.

Caption: Key signaling pathways activated by Human Neutrophil Elastase (HNE).

Proteinase 3 (PR3) Signaling

Proteinase 3 is a key autoantigen in certain autoimmune diseases and is also involved in pro-inflammatory signaling.

Caption: Major signaling pathways influenced by Proteinase 3 (PR3).

Conclusion

This compound and its analogs are powerful and specific tools for the investigation of neutrophil elastase and proteinase 3. A thorough understanding of their substrate specificity, coupled with robust experimental protocols and an appreciation of the complex signaling roles of their target enzymes, is crucial for advancing research in inflammation, immunology, and drug discovery. This guide provides a solid foundation for researchers to effectively utilize this important fluorogenic substrate in their studies.

References

- 1. Proteinase 3: substrate specificity and possible pathogenetic effect of Wegener's granulomatosis autoantibodies (c-ANCA) by dysregulation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Bachem MeOthis compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human myeloblastin (leukocyte proteinase 3): reactions with substrates, inactivators and activators in comparison with leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new proteinase 3 substrate with improved selectivity over human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Proteases Cleaving Suc-Ala-Ala-Pro-Val-AMC: Applications in Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proteases that cleave the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valyl-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This substrate is a valuable tool for studying the activity of several key serine proteases implicated in a range of physiological and pathological processes. This document details the primary target enzymes, their kinetic properties with this substrate, detailed experimental protocols for their analysis, and their roles in disease, with a focus on applications in basic research and therapeutic development.

Introduction to this compound and its Target Proteases

This compound is a synthetic tetrapeptide substrate that is highly specific for a subset of chymotrypsin-like serine proteases. The cleavage of the amide bond between the C-terminal valine residue and the 7-amino-4-methylcoumarin (AMC) group by a target protease results in the release of the fluorescent AMC molecule. The fluorescence emission can be monitored in real-time, providing a sensitive and continuous measure of enzymatic activity.

The primary proteases that efficiently hydrolyze this compound are:

-

Human Neutrophil Elastase (HNE): A key protease found in the azurophilic granules of neutrophils, HNE plays a crucial role in the innate immune response by degrading a wide range of extracellular matrix proteins.

-

Porcine Pancreatic Elastase (PPE): A digestive enzyme produced in the pancreas of pigs, PPE is structurally and functionally similar to human elastases and is often used as a model enzyme in research.

-

Proteinase 3 (PR3): Also known as myeloblastin, PR3 is another serine protease found in neutrophil granules. It shares substrate specificity with HNE and is a major autoantigen in certain autoimmune diseases.

Notably, this substrate is not significantly cleaved by other neutrophil serine proteases like cathepsin G, highlighting its specificity.

Quantitative Data: Kinetic Parameters

The efficiency of enzymatic cleavage of this compound is described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for the Cleavage of Fluorogenic Substrate (this compound)

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |

| Human Neutrophil Elastase (HNE) | 362 | Not Reported | 185,000 | 0.10 M phosphate buffer |

| Porcine Pancreatic Elastase (PPE) | 800 | Not Reported | Not Reported | Not Specified |

| Proteinase 3 (PR3) | Not Reported | Not Reported | Not Reported | Not Reported |

Table 2: Kinetic Parameters for the Cleavage of Chromogenic Substrate (MeOSuc-Ala-Ala-Pro-Val-pNA)

| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |

| Human Neutrophil Elastase (HNE) | 0.17 | 8.5 | 50,000 | 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij 35, pH 7.5, 25°C |

| Porcine Pancreatic Elastase (PPE) | 0.092 | 25 | 270,000 | 0.2 M Tris, pH 8.0, 25°C |

Note: The difference in the leaving group (AMC vs. pNA) and assay conditions can influence the kinetic parameters. The data is presented for comparative purposes.

Experimental Protocols

The following are detailed protocols for measuring the activity of proteases using this compound and for screening potential inhibitors.

Enzyme Activity Assay

This protocol describes a standard method for determining the kinetic parameters of a protease with this compound.

Materials:

-

Purified Human Neutrophil Elastase, Porcine Pancreatic Elastase, or Proteinase 3

-

This compound substrate

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Black 96-well microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare Enzyme Working Solution: Dilute the purified enzyme in assay buffer to a working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the substrate from the stock solution in assay buffer. The final concentrations in the assay should bracket the expected Km value (e.g., 0.1x to 10x Km).

-

Assay Setup:

-

Add 50 µL of assay buffer to all wells of the microplate.

-

Add 25 µL of the enzyme working solution to the appropriate wells.

-

For blank wells, add 25 µL of assay buffer instead of the enzyme solution.

-

-

Initiate Reaction: Add 25 µL of each substrate dilution to the wells to initiate the reaction. The final volume in each well will be 100 µL.

-

Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Determine the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the kinetic curve.

-

Subtract the rate of the blank (no enzyme) from each measurement.

-

Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from the Vmax and the enzyme concentration used in the assay.

-

High-Throughput Inhibitor Screening

This protocol is designed for screening a library of compounds for inhibitory activity against a target protease.

Materials:

-

Purified Human Neutrophil Elastase, Porcine Pancreatic Elastase, or Proteinase 3

-

This compound substrate

-

Assay Buffer

-

DMSO

-

Compound library dissolved in DMSO

-

Known protease inhibitor (positive control)

-

Black 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of the protease in assay buffer.

-

Prepare a working solution of the substrate in assay buffer. The final concentration should be at or near the Km value for the enzyme.

-

-

Assay Setup:

-

Add a small volume (e.g., 1 µL) of each compound from the library to individual wells of the 384-well plate.

-

Add the same volume of DMSO to control wells (no inhibitor).

-

Add the positive control inhibitor to designated wells.

-

Add the enzyme working solution to all wells except the blank wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction: Add the substrate working solution to all wells to start the reaction.

-

Measure Fluorescence: Measure the fluorescence intensity at a single time point after a fixed incubation period (e.g., 30-60 minutes) or in kinetic mode.

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the DMSO controls.

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).

-

Hits can then be further characterized to determine their IC50 values and mechanism of inhibition.

-

Visualizations: Workflows and Biological Context

Experimental Workflows

The following diagrams illustrate the general workflows for determining protease activity and for high-throughput inhibitor screening.

Biological Context: Role in Inflammation

Human Neutrophil Elastase and Proteinase 3 are key mediators of inflammation. The following diagram illustrates a simplified signaling pathway involving these proteases.

Conclusion

The fluorogenic substrate this compound is a powerful and specific tool for the characterization of Human Neutrophil Elastase, Porcine Pancreatic Elastase, and Proteinase 3. Its use in well-defined kinetic assays and high-throughput screening campaigns can significantly advance our understanding of the roles of these proteases in health and disease, and aid in the discovery of novel therapeutic inhibitors. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable substrate in their work.

The Role of Suc-Ala-Ala-Pro-Val-AMC in Advancing Neutrophil Elastase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) in the study of human neutrophil elastase (HNE). Neutrophil elastase is a powerful serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Understanding its activity and identifying potent inhibitors are key objectives in the development of new therapeutics for these conditions. This document provides a comprehensive overview of the substrate's mechanism of action, detailed experimental protocols for its use in enzyme activity and inhibitor screening assays, and a summary of relevant quantitative data.

Principle of the Assay

The utility of this compound as a research tool lies in its specific recognition and cleavage by neutrophil elastase. The peptide sequence, Ala-Ala-Pro-Val, mimics a natural substrate recognition motif for HNE. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal valine and the AMC moiety by active HNE, the highly fluorescent AMC molecule is released. The rate of this release, which can be monitored in real-time, is directly proportional to the enzymatic activity of neutrophil elastase. This provides a sensitive and continuous method for measuring enzyme kinetics and for screening potential inhibitors.

Quantitative Data

The following tables summarize key quantitative data associated with the use of this compound in neutrophil elastase research.

Table 1: Kinetic Parameters of Fluorogenic Substrate for Human Neutrophil Elastase

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| MeOthis compound | 362 | Not Reported | Not Reported |

Table 2: IC₅₀ Values of Known Inhibitors against Human Neutrophil Elastase using a Fluorogenic Substrate

| Inhibitor | IC₅₀ (nM) |

| Sivelestat | 43 ± 5 |

| D4L-1 | 21 ± 2 |

| D4L-2 | 35 ± 3 |

| BAY 85-8501 | 0.5 - 1.3 |

Experimental Protocols

The following are detailed methodologies for performing a neutrophil elastase activity assay and an inhibitor screening assay using this compound.

Neutrophil Elastase Activity Assay

This protocol is designed to measure the enzymatic activity of purified human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound (Fluorogenic Substrate)

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Reagent Preparation:

-

Allow all reagents to come to room temperature before use.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Protect from light.

-

Prepare serial dilutions of the HNE standard in Assay Buffer. A typical range might be from 0 to 50 ng/well.

-

-

Assay Protocol:

-

Add 50 µL of each HNE standard dilution to separate wells of the 96-well plate.

-

Include a "blank" well containing 50 µL of Assay Buffer only to measure background fluorescence.

-

To initiate the reaction, add 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

-

Measurement:

-

Measure the fluorescence in kinetic mode for 10-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each HNE concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve for each concentration.

-

Subtract the V₀ of the blank from the V₀ of all other wells.

-

Plot the corrected V₀ values against the corresponding HNE concentrations to generate a standard curve. This curve can be used to determine the elastase activity in unknown samples.

-

Neutrophil Elastase Inhibitor Screening Assay

This protocol is designed to screen for and characterize potential inhibitors of HNE.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound (Fluorogenic Substrate)

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Known HNE inhibitor (e.g., Sivelestat) as a positive control

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the activity assay protocol.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add:

-

50 µL of Assay Buffer.

-

10 µL of the serially diluted test compounds or control inhibitor.

-

10 µL of a fixed concentration of HNE (e.g., a concentration that gives a robust signal in the linear range of the activity assay).

-

-

Include the following controls:

-

Enzyme Control: 50 µL Assay Buffer, 10 µL solvent (e.g., DMSO), and 10 µL HNE.

-

Background Control: 60 µL Assay Buffer and 10 µL solvent.

-

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding 30 µL of the substrate working solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence in kinetic mode as described in the activity assay protocol.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_enzyme_control - V₀_background)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value for each test compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in neutrophil elastase research.

Caption: A generalized workflow for a kinetic neutrophil elastase assay.

A Technical Guide to the Fluorogenic Properties of Suc-Ala-Ala-Pro-Val-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). It is a widely utilized tool in biochemical and pharmaceutical research for the sensitive detection of elastase activity. This document outlines the core properties of the substrate, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Principles and Mechanism of Action

This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive assay of elastases, particularly human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE).[1][2] The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage site of these enzymes.[3] The C-terminus of the peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, the substrate is essentially non-fluorescent as the fluorescence of the AMC group is quenched.[4] Upon enzymatic cleavage of the amide bond between the valine residue and the AMC moiety by an active elastase, the free AMC is released.[4] Liberated AMC exhibits strong fluorescence when excited with ultraviolet light, with an emission maximum in the blue region of the spectrum.[5][6] The rate of increase in fluorescence intensity is directly proportional to the elastase activity, enabling a continuous and highly sensitive measurement of enzyme kinetics.[4][7] This substrate is noted for its high specificity for elastases and is not significantly hydrolyzed by other serine proteases like trypsin and cathepsin G.[5][7]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the use of this compound and its methoxy-succinyl derivative (MeOthis compound), which exhibits comparable kinetics.

Table 1: Spectroscopic Properties

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | ~380 nm | [8][9] |

| Alternative Excitation Range | 355-380 nm | [5][6] |

| Free AMC Excitation | 341 nm | [10] |

| Emission Maximum | ~460 nm | [8][9] |

| Alternative Emission Range | 440-460 nm | [5][6] |

| Free AMC Emission | 441 nm | [10] |

Table 2: Kinetic Parameters for Elastase Substrates

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val derivative | 15 | 14.0 | 930,000 | [7] |

| Human Leukocyte Elastase | MeOthis compound | 140 | - | 120,000 | [9] |

| Porcine Pancreatic Elastase | MeOSuc-Ala-Ala-Pro-Val derivative | 25 | 16.0 | 640,000 | [7] |

Table 3: IC50 Values of Known HNE Inhibitors Determined with this compound Assay

| Compound | IC50 (nM) | Reference(s) |

| Sivelestat | 43 ± 5 | [4] |

| D4L-1 | 21 ± 2 | [4] |

| D4L-2 | 35 ± 3 | [4] |

| BAY 85-8501 | 0.5 - 1.3 | [4] |

Experimental Protocols

The following are detailed methodologies for common assays utilizing this compound.

Protocol 1: Neutrophil Elastase Activity Assay

This protocol provides a standard method for determining the kinetic activity of human neutrophil elastase (HNE).

Materials and Reagents:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Assay Buffer: 200 mM TRIS-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[11]

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the substrate in DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

-

Prepare the HNE stock solution by reconstituting lyophilized enzyme in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with 150 mM NaCl). Determine the precise concentration via absorbance at 280 nm or active site titration. Store in aliquots at -80°C.[7]

-

Dilute the HNE and substrate to their final working concentrations in the assay buffer. A final substrate concentration of 10 µM is commonly used.[11]

-

Pipette the diluted HNE solution into the wells of the 96-well black microplate.

-

Initiate the enzymatic reaction by adding the substrate solution to the wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11]

-

Record fluorescence readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).[8][11]

-

Calculate the rate of reaction (change in fluorescence per unit time) from the linear portion of the curve. This rate is proportional to the enzyme activity.

Protocol 2: High-Throughput Screening (HTS) of HNE Inhibitors

This protocol is adapted for screening compound libraries to identify potential HNE inhibitors.

Materials and Reagents:

-

All materials from Protocol 1

-

Test compounds (potential inhibitors) dissolved in DMSO

Procedure:

-

Prepare stock solutions of the substrate and HNE as described in Protocol 1.

-

Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

-

Add the diluted test compounds to the wells of a 96-well black microplate. Include appropriate controls (enzyme without inhibitor, and buffer only).

-

Add the diluted HNE solution to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the this compound substrate solution to all wells.

-

Monitor the fluorescence kinetics as described in Protocol 1.

-

Determine the percentage of inhibition for each compound concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

-

Calculate the IC50 value for active compounds, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[4]

Visualizations

The following diagrams illustrate the core processes described in this guide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Suc(OMe)-Ala-Ala-Pro-Val-AMC › PeptaNova [peptanova.de]

- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. MeOthis compound - Applications - CAT N°: 14907 [bertin-bioreagent.com]

- 7. This compound | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. MEOthis compound | 72252-90-5 [chemicalbook.com]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Peptide Substrates for Elastase

Introduction to Elastases

Elastases are a class of proteolytic enzymes belonging to the serine protease family, characterized by their ability to cleave elastin, a key protein component of connective tissues that provides elasticity.[1] These enzymes play critical roles in both physiological and pathological processes. The two most prominent members are Human Neutrophil Elastase (HNE) and Pancreatic Elastase (PE).

-

Human Neutrophil Elastase (HNE): Found in the azurophilic granules of neutrophils, HNE is a crucial component of the innate immune system.[2] It participates in the degradation of pathogens and foreign proteins.[3] However, its dysregulation and excessive activity are implicated in the pathogenesis of various inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2][3][4] In these conditions, HNE contributes to tissue damage and remodeling by degrading extracellular matrix components like elastin, collagen, and fibronectin.[2][3]

-

Pancreatic Elastase (PE): Synthesized in the pancreas and secreted into the small intestine, PE is involved in the digestion of dietary proteins. Its substrate specificity is broader than HNE, and it plays a vital role in protein catabolism.

The dual role of elastases, particularly HNE, in host defense and tissue destruction makes them significant targets for diagnostic and therapeutic development. The creation of specific peptide substrates is fundamental to detecting and quantifying elastase activity, screening for inhibitors, and understanding its biological functions.

Principles of Peptide Substrate Design

The design of effective peptide substrates hinges on understanding the enzyme's substrate specificity, which is determined by the interactions between the substrate's amino acid residues (P sites) and the enzyme's binding pockets (S sites).

Elastases preferentially cleave peptide bonds C-terminal to small, aliphatic amino acid residues.[5] For Human Neutrophil Elastase, the canonical recognition sequence is Ala-Ala-Pro-Val. The P1 residue, which fits into the primary specificity pocket (S1) of the enzyme, is the most critical determinant of cleavage. HNE and PE show a strong preference for Valine and Alanine at the P1 position. The extended binding site can interact with at least five residues of a peptide substrate, meaning that residues at P2, P3, P4, and beyond also influence binding and hydrolysis rates.[6]

To monitor cleavage, synthetic peptide substrates are typically conjugated to a reporter group. Common strategies include:

-

Chromogenic Substrates: A peptide is linked to a chromophore like p-nitroanilide (pNA). Upon cleavage, the released pNA produces a yellow color that can be measured spectrophotometrically.[7]

-

Fluorogenic Substrates: A peptide is attached to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC).[8] Enzymatic cleavage liberates the fluorophore, resulting in a detectable increase in fluorescence, offering higher sensitivity than chromogenic methods.[7]

-

FRET-Based Substrates: Förster Resonance Energy Transfer (FRET) substrates consist of a donor and a quencher/acceptor fluorophore pair linked by the peptide sequence.[7][9] In the intact substrate, the donor's fluorescence is quenched.[10] Upon cleavage, the pair separates, restoring the donor's fluorescence.[9][10] This method is highly sensitive and suitable for continuous monitoring of enzyme activity.[10]

Discovery and Optimization Strategies

The discovery of novel and highly specific elastase substrates has evolved from screening small peptide libraries to sophisticated methods involving unnatural amino acids and computational design.

High-Throughput Screening (HTS)

HTS allows for the rapid evaluation of large numbers of potential substrates to identify optimal sequences.

-

Combinatorial Libraries: Positional Scanning Substrate Combinatorial Libraries (PS-SCL) are powerful tools for defining optimal substrate sequences.[8] In this method, a series of tetrapeptide libraries with a fluorogenic leaving group are synthesized. In each sub-library, one position (e.g., P1) contains a specific amino acid, while the other positions are mixtures of all amino acids. By measuring the cleavage rate of each sub-library, the preference for each position can be systematically determined.[8]

-

Phage Display: This technique uses bacteriophages to display vast libraries of peptides on their surface.[11][12] Phages displaying peptides that bind to or are cleaved by elastase can be isolated through affinity selection, allowing for the identification of novel substrate sequences.[12]

Rational and Hybrid Design

-

Structure-Based Design: With the availability of high-resolution crystal structures of elastase, computational modeling can be used to predict how different peptide sequences will interact with the enzyme's active site, guiding the design of substrates with improved affinity and selectivity.[13]

-

Hybrid Combinatorial Substrate Libraries (HyCoSuL): This advanced approach expands upon traditional combinatorial libraries by incorporating a wide array of unnatural amino acids.[8] This significantly broadens the explored chemical space, leading to the discovery of substrates with catalytic efficiencies thousands of times greater than standard sequences. For example, a HyCoSuL approach identified an optimal HNE substrate, Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC, which was over 7,000 times more efficiently hydrolyzed than the commonly used commercial peptide.[8]

Data Presentation: Kinetic Parameters of Elastase Substrates

The efficacy of a peptide substrate is quantified by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate's binding affinity (a lower Kₘ indicates tighter binding), while kcat represents the turnover rate. The most informative metric for comparing substrates is the catalytic efficiency (kcat/Kₘ), which accounts for both binding and turnover.

Table 1: Kinetic Parameters of Human Neutrophil Elastase (HNE) Substrates

| Substrate Sequence | Reporter Group | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| MeOSuc-Ala-Ala-Pro-Val-pNA | pNA | 200 | 25 | 1.25 x 10⁵ | [7] |

| MeOSuc-Ala-Ala-Pro-Val-AMC | AMC | 130 | - | - | |

| Ac-Ala-Ala-Pro-Val-ACC | ACC | - | - | 4,920 ± 278 | [8] |

| Ac-Ala-Ala-Pro-Ala-ACC | ACC | - | - | 989 ± 36 | [8] |

| Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC | ACC | - | - | 4.79 x 10⁷ | [8] |

| FRET Biosensor I (FIRW) | CFP/YFP | 0.7 ± 0.2 | 16.8 ± 2.4 | 2.4 x 10⁷ | [9] |

| FRET Biosensor III (FIRW) | CFP/YFP | 0.7 ± 0.2 | 25.2 ± 3.6 | 3.6 x 10⁷ | [9] |

Table 2: Kinetic Parameters of Pancreatic Elastase (PE) Substrates

| Substrate Sequence | Reporter Group | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Suc-Ala-Ala-Ala-pNA | pNA | 4.4 | - | - | [14] |

| Glt-Ala-Ala-Pro-Leu-pNA | pNA | - | - | - | [6] |

| Suc-Ala-Ala-Pro-Met-pNA | pNA | - | - | - | [6] |

| PAPAG | - | 4.02 | 26 | 6.5 x 10³ | [15] |

| PAPAA | - | 1.51 | 37 | 2.45 x 10⁴ | [15] |

| PAPAF | - | 0.64 | 18 | 2.81 x 10⁴ | [15] |

Note: Direct comparison of kcat/Kₘ values should be made with caution, as experimental conditions (buffer, pH, temperature) can vary between studies.[16]

Visualizations: Pathways and Workflows

Signaling Pathway: Role of Neutrophil Elastase in COPD

Neutrophil elastase is a key mediator in the inflammatory cascade that drives Chronic Obstructive Pulmonary Disease (COPD). It contributes to tissue destruction and perpetuates inflammation through multiple mechanisms.

References

- 1. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Neutrophil Elastase in Chronic Inflammation | Scilit [scilit.com]

- 5. promega.com [promega.com]

- 6. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A FRET-based biosensor for the detection of neutrophil elastase - Analyst (RSC Publishing) DOI:10.1039/C5AN01747E [pubs.rsc.org]

- 10. A FRET-based biosensor for the detection of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Elastase substrate specificity tailored through substrate-assisted catalysis and phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accelerating enzyme discovery and engineering with high-throughput screening - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00031E [pubs.rsc.org]

- 14. repositorium.uminho.pt [repositorium.uminho.pt]

- 15. letstalkacademy.com [letstalkacademy.com]

- 16. Elastase inhibition assay with peptide substrates - an example for the limited comparability of in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Suc-Ala-Ala-Pro-Val-AMC in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic peptide substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), is a pivotal tool in cancer research for the sensitive and specific quantification of neutrophil elastase (NE) activity. NE, a serine protease primarily released by neutrophils, plays a complex and often contradictory role in tumorigenesis. It can promote cancer progression by stimulating cell proliferation, invasion, and angiogenesis, yet it also exhibits tumoricidal properties by selectively killing cancer cells. This guide provides a comprehensive overview of the role of this compound in elucidating the multifaceted functions of NE in oncology. It includes detailed experimental protocols for NE activity assays, a compilation of relevant quantitative data, and visualizations of key signaling pathways influenced by NE in cancer.

Introduction: The Dichotomous Role of Neutrophil Elastase in Cancer

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] While its primary physiological role is in host defense against pathogens, dysregulated NE activity is implicated in various inflammatory diseases and, increasingly, in cancer.[1][2] The role of NE in the tumor microenvironment is multifaceted, exhibiting both pro-tumorigenic and anti-tumorigenic functions.

Pro-Tumorigenic Activities:

-

Proliferation and Signaling: NE can directly stimulate cancer cell proliferation by activating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] It can transactivate receptors like the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling cascades that promote cell growth.[1]

-

Invasion and Metastasis: By degrading components of the extracellular matrix (ECM), NE facilitates tumor cell invasion and metastasis.[1] It can also induce epithelial-to-mesenchymal transition (EMT), a key process in metastatic dissemination.[2]

-

Angiogenesis: NE can promote the formation of new blood vessels (angiogenesis) by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the cell surface.[1]

Anti-Tumorigenic Activities:

-

Selective Cancer Cell Killing: Remarkably, human NE has been shown to selectively kill a wide range of cancer cells while sparing non-cancerous cells.[3][4] This selective cytotoxicity is a promising avenue for therapeutic development.[3]

-

Induction of Apoptosis: One of the mechanisms for its anti-cancer effect involves the proteolytic cleavage of the CD95 (Fas) death receptor.[3][5] This cleavage liberates the intracellular death domain, triggering a cascade of events leading to apoptosis.[3]

Given this dual role, accurately measuring NE activity in the context of cancer is crucial for understanding its contribution to disease progression and for the development of novel therapeutic strategies.

This compound: A Specific Substrate for Measuring Neutrophil Elastase Activity

This compound is a highly specific and sensitive fluorogenic substrate for NE.[6][7] The peptide sequence Ala-Ala-Pro-Val is specifically recognized and cleaved by NE. The 7-amino-4-methylcoumarin (AMC) fluorophore is attached to the C-terminus of the peptide and is quenched in the intact substrate. Upon cleavage by NE, the free AMC is released, resulting in a significant increase in fluorescence that can be measured over time.[7] This provides a direct and quantitative measure of NE enzymatic activity.

Quantitative Data

The following tables summarize key quantitative parameters related to the use of this compound in NE assays.

Table 1: Kinetic Parameters of this compound with Human Neutrophil Elastase

| Parameter | Value | Reference |

| Km (Michaelis Constant) | 362 µM | [8] |

Table 2: IC50 Values of Known Neutrophil Elastase Inhibitors Determined Using the this compound Assay

| Inhibitor | IC50 (nM) | Reference |

| Sivelestat | 25 | [7] |

| Alvelestat | 15 | [9] |

| DMP 777 | 5 | [9] |

| SSR69071 | 10 | [9] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Preparation of Cell Lysates for NE Activity Assay

This protocol is adapted from established methods for preparing lysates from cultured cells.[5][10]

Materials:

-

Cultured cancer cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 0.75 M NaCl, 0.05% Nonidet P-40)[5]

-

Protease inhibitor cocktail (optional, but recommended if other proteases are of concern)

-

Microcentrifuge and tubes

-

Cell scraper (for adherent cells)

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Wash the cells with ice-cold PBS. Add a small volume of PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Transfer the cell suspension directly to a pre-chilled microcentrifuge tube.

-

-

Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Washing: Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C.

-

Lysis: Aspirate the supernatant. Add an appropriate volume of ice-cold Cell Lysis Buffer to the cell pellet (e.g., 100-200 µL for a pellet from a 10 cm dish).

-

Mechanical Disruption: Gently pipette the suspension up and down several times to lyse the cells.

-

Incubation: Incubate the lysate on ice for 10-15 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This allows for normalization of NE activity to the total protein content.

-

Storage: Use the lysate immediately for the NE activity assay or store it at -80°C for later use.

Neutrophil Elastase Activity Assay using this compound

This protocol is a generalized procedure for a fluorometric NE activity assay in a 96-well plate format.[8][9]

Materials:

-

Cell lysate or purified human neutrophil elastase (HNE) as a positive control

-

This compound substrate

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5 or 25 mM TRIS, 250 mM NaCl, pH 7.5)[8][11]

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution at -20°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 100 µM) in Assay Buffer.

-

Reaction Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add your sample (cell lysate, typically 10-50 µg of total protein) or purified HNE to the appropriate wells.

-

Include a "no enzyme" control well containing only Assay Buffer.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.

-

-

Initiate Reaction: Add 50 µL of the diluted this compound substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Excitation Wavelength: 380 nm

-

Emission Wavelength: 460 nm[8]

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence intensity per minute) from the linear portion of the kinetic curve.

-

Subtract the rate of the "no enzyme" control from the rates of the samples.

-

NE activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Neutrophil Elastase in Cancer

NE can influence key signaling pathways that regulate cell proliferation, survival, and death. The following diagrams, generated using the DOT language for Graphviz, illustrate simplified representations of these pathways.

Caption: NE-induced MAPK signaling pathway promoting cell proliferation.

References

- 1. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onesearch.sunyempire.edu [onesearch.sunyempire.edu]

- 5. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Neutrophil Elastase (NE) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

Understanding Enzyme Kinetics with Fluorogenic Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for studying enzyme kinetics using fluorogenic substrates. From assay design and data analysis to troubleshooting, this document serves as a technical resource for researchers in academia and industry.

Core Principles of Fluorogenic Enzyme Kinetic Assays

Fluorogenic enzyme assays are a highly sensitive and widely used method for measuring enzyme activity.[1] The fundamental principle lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.[2] The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction, allowing for real-time monitoring of enzyme kinetics.[1]

The advantages of using fluorogenic substrates are numerous, including:

-

High Sensitivity: These assays can detect picogram amounts of enzyme, making them ideal for studies with limited sample material.[3]

-

Continuous Monitoring: The real-time nature of the fluorescence signal allows for the continuous measurement of reaction rates.[1]

-

High-Throughput Screening (HTS): The simplicity and speed of these assays make them well-suited for HTS of potential enzyme inhibitors or activators in drug discovery.[2]

-

Broad Applicability: A wide range of fluorogenic substrates are available for various enzyme classes, including proteases, phosphatases, glycosidases, and more.

Designing a Fluorogenic Enzyme Kinetic Assay

A well-designed fluorogenic enzyme assay is crucial for obtaining accurate and reproducible kinetic data. Key considerations include the choice of substrate, buffer conditions, and optimization of enzyme and substrate concentrations.

Selecting the Appropriate Fluorogenic Substrate

The ideal fluorogenic substrate should possess the following characteristics:

-

High Molar Extinction Coefficient and Quantum Yield of the Product: This ensures a strong fluorescence signal upon enzymatic cleavage.

-

Low Background Fluorescence of the Substrate: Minimizes noise and improves the signal-to-noise ratio.

-

Good Solubility and Stability: The substrate should be soluble in the assay buffer and stable under experimental conditions.

-

High Specificity for the Target Enzyme: Reduces off-target reactions and ensures that the measured activity is from the enzyme of interest.

Commonly used fluorophores in the design of these substrates include:

-

7-Amino-4-methylcoumarin (AMC): Releases a blue fluorescent product upon cleavage.[4]

-

Fluorescein: A highly fluorescent molecule often used in substrates like Fluorescein di-β-D-galactopyranoside (FDG).[5]

-

Resorufin: Produces a red fluorescent product.

-

Förster Resonance Energy Transfer (FRET) pairs: These substrates consist of a donor and a quencher fluorophore. Cleavage of the linker separating them results in an increase in the donor's fluorescence.[1]

Experimental Workflow

The general workflow for a fluorogenic enzyme kinetic assay is a multi-step process from preparation to data analysis.

Quantitative Data Presentation

Accurate determination of kinetic parameters is a primary goal of enzyme kinetic studies. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme's affinity for the substrate and its catalytic efficiency, respectively.

Kinetic Parameters for Common Enzymes and Fluorogenic Substrates

The following tables summarize the kinetic parameters for several well-characterized enzymes with their respective fluorogenic substrates.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 10[6] | N/A | N/A |

| Caspase-3 | Ac-DEVD-pNA | 9.7[4] | N/A | N/A |

| Caspase-7 | Ac-DEVD-AMC | 11[4] | N/A | N/A |

Note: "N/A" indicates that the value was not available in the cited sources under comparable conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |

| β-Galactosidase | FDG | 30[7] | 12.1[7] |

| β-Galactosidase | FMG | 117.6[8] | 22.7 (µmol·min⁻¹·mg⁻¹)[8] |

| Enzyme | Substrate (FRET) | Km (µM) | kcat (min⁻¹) |

| MMP-8 | Substance P | 78[9] | 412[9] |

| MMP-9 | Substance P | 91[9] | 25[9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Caspase-3 Activity Assay with AC-DEVD-AMC

This protocol is adapted for a 96-well plate format.

Materials:

-

Cell lysate containing active Caspase-3

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT

-

Caspase-3 substrate: Ac-DEVD-AMC (10 mM stock in DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the cell lysate from apoptotic and non-apoptotic cells. Determine the protein concentration of the lysates.

-

Dilute the cell lysates to a suitable concentration (e.g., 1-2 mg/mL) with ice-cold assay buffer.

-

Prepare the reaction mixture in each well of the black 96-well plate:

-

50 µL of cell lysate

-

45 µL of Assay Buffer

-

-

Initiate the reaction by adding 5 µL of 100 µM Ac-DEVD-AMC substrate solution (final concentration: 10 µM).

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 1-2 hours at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]

-

Include appropriate controls, such as a blank (no cell lysate) and a negative control (lysate from non-apoptotic cells).

β-Galactosidase Activity Assay with FDG

This protocol is designed for the quantification of β-galactosidase activity.

Materials:

-

Purified β-galactosidase or cell lysate

-

Assay Buffer: 100 mM sodium phosphate (pH 7.0), 1 mM MgCl₂, 50 mM β-mercaptoethanol

-

FDG (Fluorescein di-β-D-galactopyranoside) stock solution (10 mM in DMSO)

-

Stop Solution: 0.5 M sodium carbonate

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the β-galactosidase standard to generate a standard curve.

-

Add 50 µL of sample (or standard) to the wells of a black 96-well plate.

-

Prepare the FDG working solution by diluting the stock solution to the desired concentrations in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the FDG working solution to each well.

-

Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[10]

MMP Activity Assay with a FRET Substrate

This is a general protocol for measuring the activity of a matrix metalloproteinase.

Materials:

-

Purified active MMP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

MMP FRET substrate (e.g., with a 5-FAM/QXL™520 pair)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Activate the pro-MMP to its active form according to the manufacturer's instructions.

-

Prepare serial dilutions of the active MMP in Assay Buffer.

-

Add 50 µL of the diluted MMP to the wells of a black 96-well plate.

-

Prepare the FRET substrate working solution at the desired concentration in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence kinetically at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/525 nm for 5-FAM).[9]

Data Analysis and Interpretation

Michaelis-Menten and Lineweaver-Burk Plots

The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km):

V₀ = (Vmax * [S]) / (Km + [S])

Plotting V₀ against [S] yields a hyperbolic curve.

The Lineweaver-Burk plot is a double reciprocal plot of the Michaelis-Menten equation, which linearizes the data:

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This plot of 1/V₀ versus 1/[S] yields a straight line with a y-intercept of 1/Vmax and an x-intercept of -1/Km.

Correcting for the Inner Filter Effect

The inner filter effect (IFE) is a significant potential artifact in fluorescence assays, especially at high substrate concentrations.[11] It arises when the substrate or other components in the assay absorb the excitation and/or emission light, leading to a non-linear relationship between fluorescence and product concentration.

A mathematical correction can be applied to the observed fluorescence (F_obs) to obtain the corrected fluorescence (F_corr):

F_corr = F_obs * 10^((A_ex + A_em) / 2)

Where A_ex and A_em are the absorbances of the sample at the excitation and emission wavelengths, respectively.[2]

Background Fluorescence Correction

Background fluorescence can originate from the substrate, the buffer components, or the microplate itself. It is essential to subtract the background fluorescence from all experimental readings. This is typically done by including a blank control that contains all assay components except the enzyme.

Signaling Pathways

Fluorogenic substrates are invaluable tools for studying enzymes involved in critical cellular signaling pathways.

Caspase Signaling Pathway in Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and in turn activate effector caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to cell death.

Role of β-Galactosidase in Cellular Senescence

Senescence-associated β-galactosidase (SA-β-gal) activity, detected at pH 6.0, is a widely used biomarker for cellular senescence, a state of irreversible cell cycle arrest. The increased lysosomal content and activity in senescent cells lead to a detectable increase in β-galactosidase activity.

Matrix Metalloproteinases in Cancer Progression

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[6] Dysregulation of MMP activity is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis.[6] MMPs are regulated by complex signaling pathways, including those involving growth factors and cytokines.[6]

Troubleshooting

Common issues encountered in fluorogenic enzyme assays include high background fluorescence, low signal, and non-linear reaction curves.

| Problem | Possible Cause(s) | Solution(s) |

| High Background Fluorescence | Substrate instability/degradation | Prepare fresh substrate solution; avoid repeated freeze-thaw cycles. |

| Autofluorescence of compounds/buffer | Screen all components for intrinsic fluorescence; use a different buffer. | |

| Contamination with proteases | Use high-purity reagents and sterile labware. | |

| Low or No Signal | Inactive enzyme | Ensure proper enzyme storage and handling; use a positive control. |

| Sub-optimal assay conditions (pH, temp) | Optimize buffer pH and incubation temperature. | |

| Incorrect instrument settings | Verify excitation and emission wavelengths for the specific fluorophore. | |

| Non-Linear Reaction Curve | Inner Filter Effect (IFE) | Dilute the sample or apply a mathematical correction for IFE.[11] |

| Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. | |

| Enzyme instability | Check enzyme stability under assay conditions. |

References

- 1. anaspec.com [anaspec.com]

- 2. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. innopep.com [innopep.com]

- 5. interchim.fr [interchim.fr]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic assay of fluorescein mono-beta-D-galactoside hydrolysis by beta-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Uncleavable Procaspase-3 Mutant Has a Lower Catalytic Efficiency but an Active Site Similar to That of Mature Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Suc-Ala-Ala-Pro-Val-AMC in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), is a pivotal tool in the field of drug discovery, particularly in the development of therapies targeting inflammatory diseases. This substrate is highly specific for human neutrophil elastase (HNE), a serine protease implicated in the pathology of various conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] Dysregulated HNE activity leads to the degradation of extracellular matrix proteins, contributing to tissue damage and inflammation.[2] Consequently, the identification of potent and specific HNE inhibitors is a significant therapeutic strategy.[1]

This technical guide provides an in-depth overview of the application of this compound in drug discovery, focusing on its use in high-throughput screening (HTS) for HNE inhibitors. It includes detailed experimental protocols, quantitative data for known inhibitors and substrate kinetics, and visualizations of relevant signaling pathways and experimental workflows.

Principle of the Assay

The utility of this compound in drug discovery is based on a straightforward fluorometric assay. The peptide sequence Ala-Ala-Pro-Val mimics a natural recognition site for HNE.[3] In its intact form, the fluorescence of the 7-amido-4-methylcoumarin (AMC) group is quenched.[1] Upon enzymatic cleavage of the amide bond between the C-terminal valine and the AMC moiety by HNE, the highly fluorescent AMC molecule is released.[3] The rate of this release, measured by monitoring the increase in fluorescence intensity, is directly proportional to the HNE activity.[1] Potential inhibitors of HNE will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.[1]

Quantitative Data

Inhibitor Potency

The inhibitory activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1]

| Compound | IC50 (nM) |

| Sivelestat | 43 ± 5 |

| D4L-1 | 21 ± 2 |

| D4L-2 | 35 ± 3 |

| BAY 85-8501 | 0.5 - 1.3 |

| Table 1: IC50 values for known HNE inhibitors determined using the this compound assay.[1] |

Substrate Kinetics

The kinetic parameters of this compound with its target enzymes are crucial for designing and interpreting enzyme inhibition assays.

| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Human Neutrophil Elastase | 15 | 14.0 | 930,000 |

| Porcine Pancreatic Elastase | 25 | 16.0 | 640,000 |

| Table 2: Kinetic parameters for the hydrolysis of a derivative of this compound by human neutrophil elastase and porcine pancreatic elastase.[3] |

Experimental Protocols

High-Throughput Screening (HTS) for HNE Inhibitors

This protocol outlines a standard procedure for an HTS campaign to identify novel HNE inhibitors using this compound.

1. Materials and Reagents:

-

Human Neutrophil Elastase (HNE), purified[1]

-

This compound (fluorogenic substrate)[1]

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5[4]

-

Dimethyl sulfoxide (DMSO) for compound and substrate solubilization

-

Known HNE inhibitor (e.g., Sivelestat) as a positive control[1]

-

Black, flat-bottom 96-well or 384-well microplates[4]

-

Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm[5]

2. Reagent Preparation:

-

Assay Buffer: Prepare a solution of 0.1 M HEPES and 0.5 M NaCl in deionized water and adjust the pH to 7.5.[4] Filter and store at 4°C.

-

HNE Stock Solution: Reconstitute lyophilized HNE in a suitable buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the assay, dilute the HNE stock solution in Assay Buffer to the desired working concentration.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] Aliquot and store at -20°C, protected from light. Prepare a working solution by diluting the stock in Assay Buffer to the final desired concentration (typically at or near the K_m value).

-

Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in DMSO in separate plates.

3. Assay Procedure:

-

Compound Addition: Dispense a small volume (e.g., 1 µL) of test compounds, positive control, and DMSO (negative control) into the wells of the black microplate.

-

Enzyme Addition: Add a defined volume of the diluted HNE solution to each well, except for the blank wells which should contain only Assay Buffer.

-

Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a specific volume of the substrate working solution to all wells.[5]

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity in kinetic mode for 10-60 minutes, with readings taken every 1-2 minutes.[4]

4. Data Analysis:

-

Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-